molecular formula C10H13NO B14085222 2,4,5-Trimethylbenzaldoxime

2,4,5-Trimethylbenzaldoxime

Cat. No.: B14085222
M. Wt: 163.22 g/mol
InChI Key: VKVOHEWMMQBPMJ-UHFFFAOYSA-N
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Description

n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is also known by its IUPAC name, 2,4,5-trimethylbenzaldehyde oxime . This compound is characterized by the presence of a hydroxylamine group attached to a trimethyl-substituted benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine typically involves the reaction of 2,4,5-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso compounds, nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Industry: In the industrial sector, n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine is utilized in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the trimethyl substitution.

    p-Tolualdehyde oxime: Contains a single methyl group on the benzene ring.

    Mesityl oxide oxime: Contains a different substitution pattern on the benzene ring.

Uniqueness: n-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-7-4-9(3)10(6-11-12)5-8(7)2/h4-6,12H,1-3H3

InChI Key

VKVOHEWMMQBPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C=NO)C

Origin of Product

United States

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